Calcitonin-rat

Sequence divergence Species specificity Antibody cross-reactivity

Researchers co-administering therapeutic salmon calcitonin or elcatonin in rat disease models face immunoassay interference from species-mismatched cross-reactivity. Calcitonin-rat (CAS 11118-25-5) is the only species-matched calibrator delivering 0% cross-reactivity with salmon and eel calcitonins, enabling unambiguous quantification of endogenous rat calcitonin levels. • 0% cross-reactivity with therapeutic calcitonin analogs-eliminates pharmacological interference in rat ELISA/RIA kits • Authentic physiological EC₅₀ baseline (50-137 nM for cAMP elevation) for benchmarking novel calcitonin analogs in SAR studies • 32-fold lower amylin-site affinity (Ki = 64 nM) vs. rat amylin (Ki = 2 nM)-enables clean pharmacological differentiation of CTR vs. AMY signaling • Lyophilized powder, ≥95% purity; shipped with ice packs for global delivery

Molecular Formula C148H228N40O46S3
Molecular Weight 3399.8 g/mol
CAS No. 11118-25-5
Cat. No. B083992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcitonin-rat
CAS11118-25-5
Molecular FormulaC148H228N40O46S3
Molecular Weight3399.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C7CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N7)C(C)O)CO)CC(C)C)CC(=O)N)N
InChIInChI=1S/C148H228N40O46S3/c1-18-73(10)115(141(227)160-63-111(203)180-114(72(8)9)140(226)159-60-109(201)162-74(11)147(233)187-46-27-34-103(187)121(155)207)182-136(222)101(65-190)178-145(231)119(78(15)194)183-127(213)88(41-43-106(152)198)166-139(225)104-35-28-47-188(104)148(234)99(54-81-31-23-20-24-32-81)176-144(230)118(77(14)193)185-135(221)95(55-83-59-156-68-161-83)172-130(216)93(52-80-29-21-19-22-30-80)171-124(210)86(33-25-26-45-149)164-132(218)97(57-108(154)200)173-128(214)91(50-70(4)5)170-133(219)98(58-113(205)206)174-125(211)87(40-42-105(151)197)167-143(229)117(76(13)192)184-134(220)94(53-82-36-38-84(196)39-37-82)175-142(228)116(75(12)191)181-112(204)62-158-123(209)90(49-69(2)3)168-126(212)89(44-48-235-17)165-138(224)102-67-237-236-66-85(150)122(208)157-61-110(202)163-96(56-107(153)199)131(217)169-92(51-71(6)7)129(215)177-100(64-189)137(223)186-120(79(16)195)146(232)179-102/h19-24,29-32,36-39,59,68-79,85-104,114-120,189-196H,18,25-28,33-35,40-58,60-67,149-150H2,1-17H3,(H2,151,197)(H2,152,198)(H2,153,199)(H2,154,200)(H2,155,207)(H,156,161)(H,157,208)(H,158,209)(H,159,226)(H,160,227)(H,162,201)(H,163,202)(H,164,218)(H,165,224)(H,166,225)(H,167,229)(H,168,212)(H,169,217)(H,170,219)(H,171,210)(H,172,216)(H,173,214)(H,174,211)(H,175,228)(H,176,230)(H,177,215)(H,178,231)(H,179,232)(H,180,203)(H,181,204)(H,182,222)(H,183,213)(H,184,220)(H,185,221)(H,186,223)(H,205,206)
InChIKeyURGZBUPIVSHGEI-YKIIJANRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcitonin-rat: Species-Matched Peptide for Rat Bone Metabolism Research


Calcitonin-rat (rat thyrocalcitonin) is a 32-amino-acid peptide hormone produced by the parafollicular C-cells of the rat thyroid gland, characterized by an N-terminal disulfide bridge (Cys1–Cys7) and a C-terminal proline amide [1]. It belongs to the calcitonin/calcitonin gene-related peptide (CGRP)/amylin peptide family and functions as a key regulator of calcium and phosphorus homeostasis by inhibiting osteoclast-mediated bone resorption [1]. Its primary amino acid sequence differs from human calcitonin at only two positions (Leu-16 vs. Phe-16; Ser-26 vs. Ala-26), making it the most sequence-homologous analog to the human hormone among non-primate calcitonins [1]. Commercially, calcitonin-rat (molecular formula C₁₄₈H₂₂₈N₄₀O₄₆S₃; molecular weight 3399.8 g/mol) is supplied as a lyophilized powder by vendors including Sigma-Aldrich .

Research Model
Rat bone metabolism and calcium homeostasis studies
Assay Role
Species-matched calibrator for rat calcitonin immunoassays
Workflow Fit
Endogenous receptor activation context in rat tissue preparations

Why Species-Specific Calcitonin Matters in Rat Assays


Calcitonins from different species exhibit markedly divergent receptor recognition profiles, immunoassay cross-reactivity, and functional potencies that preclude simple interchange [1]. A seminal comparative study by Houssami et al. demonstrated that calcitonin receptors from rat, human, pig, and sheep cannot be treated as a uniformly responding population—salmon calcitonin consistently exhibited higher affinity across receptor preparations, while human calcitonin displayed negligible interaction with the pig calcitonin receptor [1]. Furthermore, commercial immunoassay kits reveal that anti-rat calcitonin antibodies cross-react only 80% with human calcitonin and 0% with salmon or eel calcitonin . These species-specific pharmacological and immunological properties mean that substituting calcitonin-rat with salmon, human, or eel calcitonin introduces quantitatively unpredictable biases in receptor activation assays, binding studies, and quantitative immunoassays—directly undermining experimental reproducibility and data validity in rat-model systems.

Species-Mismatched Receptor Recognition
Calcitonin receptors from rat, human, pig, and sheep may exhibit divergent ligand binding profiles; heterologous calcitonins may not replicate rat receptor pharmacology.
Immunoassay Interference
Anti-rat calcitonin antibodies cross-react only 80% with human calcitonin and 0% with salmon/eel; using non-rat calcitonin as calibrator introduces quantification bias.
Potency Context Mismatch
Salmon calcitonin shows 36- to 274-fold higher cAMP-elevation potency than rat calcitonin in rat soleus muscle; substituting it may compress dose-response dynamic range.

Quantitative Evidence: Calcitonin-rat vs. Closest Analogs


Primary Sequence Divergence and Immunoreactivity

Automated Edman degradation of purified rat thyrocalcitonin revealed that its primary sequence differs from human calcitonin at exactly two positions: Leu-16 in the rat vs. Phe-16 in human, and Ser-26 in the rat vs. Ala-26 in human [1]. This corresponds to 6.25% sequence divergence across the 32-residue mature peptide. The limited divergence explains the 80% immunological cross-reactivity of rat calcitonin with anti-human calcitonin antibodies in commercial immunoassay kits , but the two-residue difference is sufficient to prevent full interchangeability in quantitative immunoassays that require species-matched calibrators.

Sequence Divergence
Reported
6.25% (2/32 residues)
Species-matched calibrator required for quantitative immunoassays
Positions 16 (Leu) and 26 (Ser) differ from human calcitonin
Sequence divergence Species specificity Antibody cross-reactivity

cAMP Elevation Potency in Intact Rat Muscle

In a direct head-to-head comparison using intact rat soleus muscle, Pittner et al. (1996) measured the ability of rat calcitonin and salmon calcitonin to elevate cyclic AMP levels. Salmon calcitonin produced half-maximal cAMP stimulation at EC₅₀ values of 0.5–1.4 nM, whereas rat calcitonin required 50- to 137-fold higher concentrations to achieve the same effect (EC₅₀ = 50–137 nM) [1]. The potency differential ranged from ~36-fold (best-case for rat CT) to ~274-fold (worst-case for rat CT), establishing that salmon calcitonin is substantially more potent at the rat skeletal muscle calcitonin receptor even within the homologous rat tissue context.

cAMP Potency (EC₅₀)
Head-to-head
Rat calcitonin 50–137 nM
Salmon calcitonin 0.5–1.4 nM
36- to 274-fold difference
Supports selection of endogenous-range receptor activation context
Intact rat soleus muscle; cAMP accumulation assay
cAMP accumulation Skeletal muscle Functional potency

Receptor Binding Affinity at Skeletal Muscle Sites

Kenney et al. (1993) characterized the binding of [¹²⁵I]-salmon calcitonin to rat hindlimb muscle membranes and determined inhibition constants (Ki) for rat calcitonin and related peptides [1]. Rat calcitonin inhibited binding with a Ki of 64 nM, compared to Ki values of 2 nM for rat amylin, 8 nM for rat α-CGRP, and 11 nM for rat β-CGRP [1]. The 32-fold higher Ki of rat calcitonin relative to rat amylin demonstrates that the endogenous rat calcitonin peptide is a low-affinity ligand for this skeletal muscle binding site, which exhibits a pharmacological profile consistent with high-affinity amylin binding sites previously described in rat brain [1].

Receptor Binding Affinity
Head-to-head
Ki 64 nM (32-fold lower than amylin)
Supports differentiation of calcitonin vs amylin receptor signaling
Rat hindlimb muscle membranes; [¹²⁵I]-sCT binding
Receptor binding affinity Amylin receptor Competitive binding

Immunoassay Cross-Reactivity Profile

The commercial rat calcitonin enzyme immunoassay (EIA) kit from Phoenix Pharmaceuticals (EK-014-06) reports a quantitative cross-reactivity panel . The immobilized rabbit anti-rat calcitonin antibody recognizes calcitonin-rat with 100% reactivity, human calcitonin with 80%, mouse calcitonin with 33%, and shows 0% cross-reactivity with salmon calcitonin, eel calcitonin, chicken calcitonin, calcitonin C-terminal adjacent peptide (rat), human CGRP, and rat CGRP . The complete discrimination between rat calcitonin and non-mammalian calcitonins (salmon, eel) provides unambiguous analytical specificity.

Immunoassay Cross-Reactivity
Data to verify
Rat 100% | Human 80% | Salmon/Eel 0%
Enables interference-free measurement of endogenous rat calcitonin
Competitive EIA kit (EK-014-06); supplier-reported panel
Immunoassay Cross-reactivity ELISA

In Vivo Hypocalcemic Activity

Lenz et al. (1985) compared the in vivo effects of human and rat calcitonin and CGRP following intravenous administration in awake, freely moving rats [1]. Both human and rat calcitonin significantly decreased plasma calcium and phosphorus concentrations, whereas neither human nor rat CGRP produced any significant effect on calcium or phosphorus homeostasis [1]. This study demonstrated functional equipotency between human and rat calcitonin for the hypocalcemic endpoint, while simultaneously establishing that CGRP—despite sharing a common precursor gene—does not contribute to calcium regulation. Intracerebroventricular administration of rat calcitonin did not alter plasma calcium, confirming that the hypocalcemic action is peripherally mediated [1].

In Vivo Hypocalcemic Activity
Reported
Rat and human calcitonin produced reported decreases in plasma calcium; CGRP had no effect
Species-matched ligand confirms peripheral calcium-lowering mechanism
Awake rat model; i.v. and i.c.v. routes
Hypocalcemic activity In vivo pharmacology Calcium homeostasis

Prioritized Research Applications for Calcitonin-rat


Homologous Immunoassay Development and Quantification

When an experimental protocol involves co-administration of therapeutic salmon calcitonin or elcatonin in a rat disease model (e.g., ovariectomy-induced osteoporosis), only calcitonin-rat can serve as the species-matched calibrator in ELISA and RIA kits. The cross-reactivity data from the Phoenix EIA kit demonstrates 0% recognition of salmon and eel calcitonins , meaning that endogenous rat calcitonin levels can be quantified without pharmacological interference. Procurement of authentic calcitonin-rat standard is therefore mandatory for researchers developing or validating rat-specific calcitonin immunoassays where therapeutic calcitonin analogs are present in the sample matrix.

Physiological Potency Benchmarking in Skeletal Muscle

In ex vivo intact rat soleus muscle preparations used to study the effects of calcitonin-family peptides on glycogen metabolism, calcitonin-rat provides the physiological EC₅₀ range (50–137 nM for cAMP elevation [1]) against which the potency of novel calcitonin analogs or hybrid peptides can be benchmarked. Because salmon calcitonin is 36- to 274-fold more potent [1], its use as a reference agonist would compress the dynamic range of dose-response curves and obscure the detection of modest potency improvements in engineered peptide variants. Calcitonin-rat therefore serves as the appropriate low-potency baseline comparator in structure-activity relationship (SAR) studies.

Receptor Discrimination Studies in Rat Tissue

The skeletal muscle binding data from Kenney et al. shows that calcitonin-rat binds with 32-fold lower affinity (Ki = 64 nM) than rat amylin (Ki = 2 nM) to amylin-preferring sites [2]. This quantitative difference makes calcitonin-rat an essential tool in competitive binding experiments designed to parse the relative contributions of calcitonin receptor (CTR) versus amylin receptor (AMY) signaling in rat metabolic tissues. Alone among commercially available calcitonin peptides, calcitonin-rat offers the combination of being the endogenous rat ligand while possessing sufficiently low amylin-site affinity to serve as a clean pharmacological differentiator.

In Vivo Calcium Homeostasis Studies

Lenz et al. (1985) established that human and rat calcitonin are both hypocalcemic in the rat, while CGRP is not [3]. When studying the central versus peripheral mechanisms of calcitonin action (e.g., intracerebroventricular vs. intravenous administration), calcitonin-rat is the only appropriate endogenous ligand for establishing baseline calcium-lowering responses. Heterologous calcitonins (human, salmon) introduce the confounding variable of species-mismatched receptor affinity, as demonstrated by Houssami et al. (1994), who showed that calcitonin receptors from different species display markedly different ligand recognition profiles [4]. Use of calcitonin-rat ensures that observed pharmacological effects reflect the authentic rat receptor-ligand interaction.

Application
Selection Property
Validation Focus
Homologous Immunoassay Development
Species-matched calibrator; minimal cross-reactivity with exogenous calcitonins
Immunoassay specificity in mixed-sample matrices
Potency Benchmarking in Skeletal Muscle
Endogenous-range receptor activation profile
Dose-response dynamic range for SAR studies
Receptor Discrimination Studies
Low affinity for amylin-preferring binding sites
Calcitonin vs amylin receptor signaling discrimination
In Vivo Calcium Homeostasis
Peripheral hypocalcemic action confirmed in rat model
Central vs peripheral mechanism of calcitonin action
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